

H-Glu-OtBu chemical structure and properties

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An In-depth Technical Guide to L-Glutamic Acid α -tert-butyl Ester (**H-Glu-OtBu**)

Introduction

L-Glutamic acid α-tert-butyl ester, commonly referred to as **H-Glu-OtBu**, is a pivotal protected amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical development. Its unique structural features make it an essential building block in the synthesis of complex peptides, including therapeutically significant molecules like GLP-1 receptor agonists. The strategic placement of a tert-butyl ester group on the alpha-carboxyl function of glutamic acid prevents its participation in undesired side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of **H-Glu-OtBu** for researchers, scientists, and drug development professionals.

It is crucial to distinguish **H-Glu-OtBu** (the α -ester) from its isomer, L-Glutamic acid γ -tert-butyl ester (H-Glu(OtBu)-OH). The latter has the tert-butyl group protecting the side-chain carboxyl group and is also widely used in peptide synthesis.[1][3][4] This guide focuses on the α -ester, **H-Glu-OtBu**, with CAS number 45120-30-7.[5][6][7]

Chemical Structure and Properties

H-Glu-OtBu is a derivative of the non-essential amino acid L-glutamic acid. The tert-butyl ester protecting group at the α -carboxyl position allows for controlled, regioselective peptide bond formation at the free amino group.



Physicochemical Properties

The key physicochemical properties of **H-Glu-OtBu** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value	References
CAS Number	45120-30-7	[5][6][7][8]
Synonyms	L-Glutamic acid 1-tert-butyl ester, (S)-4-Amino-5-(tert- butoxy)-5-oxopentanoic acid	[6][7][8]
Molecular Formula	C ₉ H ₁₇ NO ₄	[5][6][7][8]
Molecular Weight	203.24 g/mol	[5][6][8]
Appearance	White to off-white solid powder	[6][8]
Melting Point	140 °C / 182 °C	[6][9]
Boiling Point	326.8 ± 32.0 °C at 760 mmHg	[6]
Density	1.1 ± 0.1 g/cm ³	[6]
Optical Rotation	+14.4° (c=0.01 g/mL in H ₂ O)	[8]
Purity	≥98.0% (by NMR)	[8]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.	[9][10]
Storage	Store sealed in a cool, dry place. Long-term storage at -20°C is recommended.	[6][8]

Applications in Peptide Synthesis

H-Glu-OtBu is a critical raw material for the synthesis of peptide-based active pharmaceutical ingredients (APIs). Its primary application is in solid-phase peptide synthesis (SPPS) and liquid-



phase synthesis.

- Protected Building Block: The tert-butyl group serves as a stable protecting group for the α-carboxyl function, preventing self-polymerization and enabling the sequential addition of other amino acids to the N-terminus.[1]
- GLP-1 Receptor Agonists: It is an important synthetic raw material for blockbuster drugs such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[2][6]

Below is a diagram illustrating the logical workflow of incorporating an amino acid like **H-Glu-OtBu** into a growing peptide chain during solid-phase peptide synthesis.



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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed and reproducible experimental protocols are vital for the successful application of **H-Glu-OtBu**.

Protocol 1: Synthesis of H-Glu-OtBu (Liquid-Phase Method)

This protocol is adapted from a patented liquid-phase synthesis method and provides a highyield route to the target compound.[2]



Materials:

- L-glutamic acid-gamma-methyl ester
- Reaction solvent (e.g., Dioxane)
- Acid catalyst (e.g., Sulfuric acid)
- N-(Benzyloxycarbonyloxy)succinimide (Cbz-Osu)
- Catalyst for hydrogenolysis (e.g., Palladium on carbon, Pd/C)
- · tert-Butanol or an equivalent tert-butylating agent

Methodology:

- Esterification: React L-glutamic acid-gamma-methyl ester with a tert-butylating agent in a suitable solvent under acidic catalysis to form the α-tert-butyl ester intermediate.
- N-Protection: React the intermediate from step 1 with Cbz-Osu to protect the amino group, yielding an N-Cbz protected di-ester.
- Selective Hydrolysis: Perform a selective hydrolysis reaction on the product from step 2 to cleave the γ-methyl ester, resulting in the N-Cbz protected α-tert-butyl ester.
- Hydrogenolysis (Deprotection): Carry out hydrogenolysis on the intermediate from step 3
 using a catalyst like Pd/C to remove the Cbz protecting group from the amino terminus.
- Isolation: After the reaction is complete, the catalyst is filtered off, and the final product, L-glutamic acid-α-tert-butyl ester (H-Glu-OtBu), is isolated and purified, typically through crystallization or chromatography.

Protocol 2: Dipeptide Synthesis using H-Glu-OtBu in SPPS

This protocol provides a general procedure for coupling **H-Glu-OtBu** with an N-terminally protected amino acid attached to a solid support.



Materials:

- Fmoc-protected amino acid loaded on a solid support (e.g., Fmoc-Gly-Wang resin)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- H-Glu-OtBu
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)

Methodology:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF) to the resin, and agitate for 20 minutes to remove the Fmoc group from glycine. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
- Coupling:
 - In a separate vial, dissolve H-Glu-OtBu (3 equivalents) and HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated H-Glu-OtBu solution to the deprotected resin.
 - Agitate the reaction vessel for 2-4 hours at room temperature.
- Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resulting dipeptide on the resin is H-Glu(OtBu)-Gly-Wang resin.
- Confirmation: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

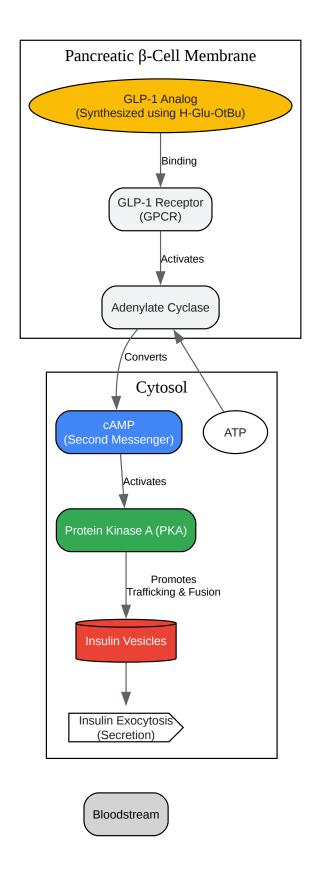


Biological Context: Enabling Bioactive Peptides

H-Glu-OtBu is not biologically active itself. Its significance lies in its role as a key intermediate for synthesizing peptides that regulate critical biological pathways.[11] For instance, GLP-1 receptor agonists synthesized using **H-Glu-OtBu** mimic the action of the endogenous hormone GLP-1, which potentiates insulin secretion in a glucose-dependent manner.

The diagram below illustrates the simplified signaling pathway initiated by a GLP-1 analog upon binding to its receptor on a pancreatic β-cell.





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Simplified GLP-1 receptor signaling pathway in pancreatic β -cells.



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